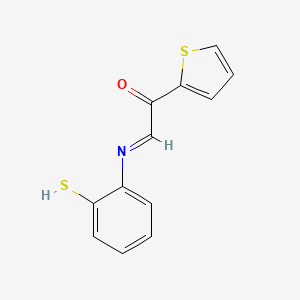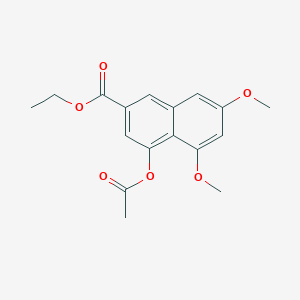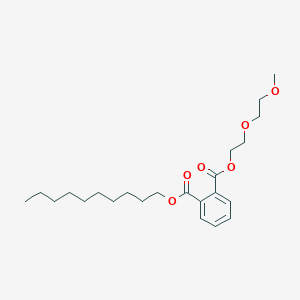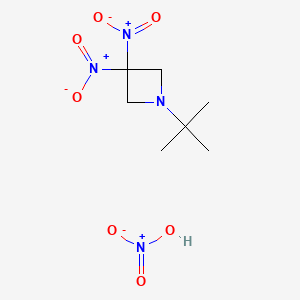
Nitric acid--1-tert-butyl-3,3-dinitroazetidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–1-tert-butyl-3,3-dinitroazetidine (1/1) is a compound of interest due to its unique structural and chemical properties. It is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-tert-butyl-3,3-dinitroazetidine typically involves multiple steps. One common route starts with the nitration of 1-tert-butyl-3-nitroazetidin-3-yl)methanol. This process involves an azidation-salinization-nitration strategy, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–1-tert-butyl-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Nitric acid–1-tert-butyl-3,3-dinitroazetidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Its unique structure and reactivity make it a candidate for developing new pharmaceuticals.
Mecanismo De Acción
The mechanism by which nitric acid–1-tert-butyl-3,3-dinitroazetidine exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to result from its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (AzDNAZ): Another energetic compound with similar structural features.
Uniqueness: Nitric acid–1-tert-butyl-3,3-dinitroazetidine stands out due to its combination of energetic properties and potential medicinal applications. Unlike other azetidine derivatives primarily used in explosives, this compound shows promise in both defense and pharmaceutical industries .
Propiedades
Número CAS |
185454-48-2 |
|---|---|
Fórmula molecular |
C7H14N4O7 |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
1-tert-butyl-3,3-dinitroazetidine;nitric acid |
InChI |
InChI=1S/C7H13N3O4.HNO3/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14;2-1(3)4/h4-5H2,1-3H3;(H,2,3,4) |
Clave InChI |
QXRAWTPBRGLZQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



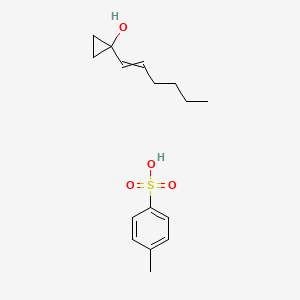
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
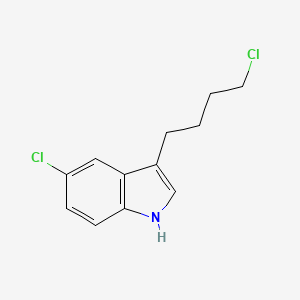
phenylsilane](/img/structure/B15163526.png)
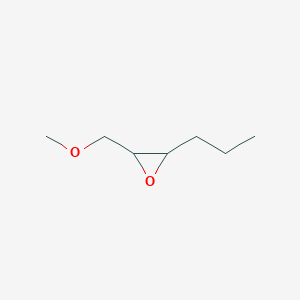
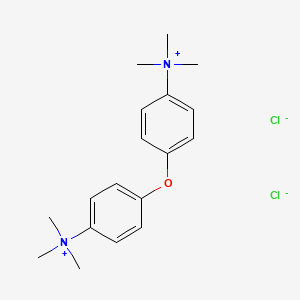
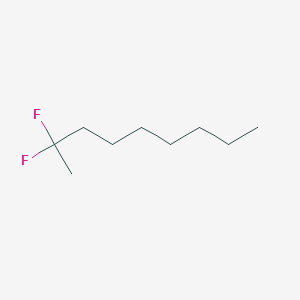
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
